N(2)-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate
CAS No.:
Cat. No.: VC16800968
Molecular Formula: C24H29F3N4O6
Molecular Weight: 526.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H29F3N4O6 |
|---|---|
| Molecular Weight | 526.5 g/mol |
| IUPAC Name | 5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C22H28N4O4.C2HF3O2/c23-22(24)25-13-7-12-19(21(28)29)26-20(27)15-30-14-18(16-8-3-1-4-9-16)17-10-5-2-6-11-17;3-2(4,5)1(6)7/h1-6,8-11,18-19H,7,12-15H2,(H,26,27)(H,28,29)(H4,23,24,25);(H,6,7) |
| Standard InChI Key | ZJRMPPVJAQWGEG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(COCC(=O)NC(CCCN=C(N)N)C(=O)O)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
SB290157 is derived from L-arginine, modified with a diphenylethoxy-acetyl group and stabilized by trifluoroacetate counterions. The compound’s structure integrates a polar arginine backbone with hydrophobic aromatic moieties, enabling both receptor interaction and membrane permeability. Key physicochemical data are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C<sub>24</sub>H<sub>29</sub>F<sub>3</sub>N<sub>4</sub>O<sub>6</sub> |
| Molecular Weight | 526.5 g/mol |
| CAS Number | Not publicly disclosed |
| Purity | ≥97% (HPLC) |
| Storage Recommendations | -20°C, desiccated |
The trifluoroacetate salt enhances solubility in aqueous buffers, facilitating in vitro assays. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the structural integrity of the synthetic product, with chiral centers preserved to maintain stereoselective binding to C3aR.
Synthesis and Production
Stepwise Solid-Phase Synthesis
SB290157 is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc-chemistry:
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Resin Loading: 9-Fluorenylmethoxycarbonyl (Fmoc)-protected L-arginine(Boc) is anchored to Wang resin.
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Deprotection: Piperidine removes the Fmoc group, exposing the α-amino group for subsequent coupling.
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Acylation: (2,2-Diphenylethoxy)acetic acid is activated with HBTU/HOBt and coupled to the resin-bound arginine.
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Cleavage: Trifluoroacetic acid (TFA) simultaneously cleaves the peptide from the resin and removes side-chain protecting groups.
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Purification: Reverse-phase HPLC isolates the trifluoroacetate salt, yielding >97% purity.
This protocol ensures batch-to-batch consistency, critical for reproducibility in pharmacological studies.
Mechanism of Action: C3a Receptor Antagonism
Competitive Inhibition of C3aR
SB290157 binds reversibly to the orthosteric site of C3aR, a G protein-coupled receptor (GPCR) expressed on neutrophils, mast cells, and neuronal tissues . Key mechanistic features include:
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IC<sub>50</sub>: 27–30 nM for C3a-induced calcium mobilization in human neutrophils .
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Selectivity: No cross-reactivity with C5aR or formyl peptide receptors (FPRs) .
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Paradoxical Agonism: At concentrations >1 µM, SB290157 exhibits partial agonist activity, inducing β-arrestin recruitment and ERK phosphorylation .
The antagonistic effect is attributed to steric hindrance of C3a docking, while agonist activity may involve allosteric modulation .
Pharmacological Effects in Preclinical Models
Anti-Inflammatory Activity
SB290157 suppresses neutrophil infiltration and cytokine release in multiple inflammation models:
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Airway Inflammation: Reduces C3a-induced chemotaxis in human mast cells (HMC-1) and attenuates eosinophil recruitment in murine asthma models .
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Arthritis: Decreases paw edema and joint destruction in collagen-induced arthritis (CIA) mice by 40–60% compared to controls.
Neurological Applications
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Ischemic Stroke: Post-stroke administration (10 mg/kg, i.p.) limits secondary neurodegeneration by inhibiting microglial phagocytosis of viable neurons.
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Tauopathy Models: Reduces tau hyperphosphorylation (in vitro IC<sub>50</sub> = 50 nM) via glycogen synthase kinase-3β (GSK-3β) inhibition, suggesting utility in Alzheimer’s disease .
Metabolic Modulation
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Pancreatic Islets: Inhibits glucose-stimulated insulin secretion (GSIS) and ATP production in human and murine islets, implicating C3aR in β-cell dysfunction .
Applications in Age-Related Macular Degeneration (AMD)
Complement-Oxidative Stress Crosstalk
In retinal pigment epithelial (RPE) cells exposed to cigarette smoke extract (CSE), SB290157:
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Blocks C3aR-driven lipid peroxidation and malondialdehyde (MDA) production .
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Synergizes with antioxidants (e.g., N-acetylcysteine) to restore transepithelial electrical resistance (TER), a marker of barrier integrity .
These findings position C3aR antagonism as a dual therapeutic strategy in AMD, targeting both complement activation and oxidative stress .
Recent Advances and Clinical Implications
Emerging Research (2020–2025)
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Cancer Immunotherapy: SB290157 enhances NK-cell infiltration into tumors by suppressing C3aR-mediated immunosuppression (Yu et al., 2022) .
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Gut-Lung Axis: Inhibits mesenteric lymph-mediated neutrophil activation in gut ischemia-reperfusion injury, mitigating acute lung inflammation (Sarah et al., 2020) .
Therapeutic Challenges
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